2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-14-8-10-15(11-9-14)24-28(25,26)17-7-5-4-6-16(17)20/h4-12,24H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIVUQTTFDAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst under reflux conditions . This intermediate is then reacted with an appropriate aniline derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase isozymes.
Biological Research: The compound is used to investigate the role of pyrimidine derivatives in biological systems, including their effects on enzyme activity and cellular processes.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound targets the active site of the enzyme, binding to it and preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
†Calculated based on molecular formula C₁₉H₁₈ClN₄O₃S .
*Inferred from structural similarity to chlorsulfuron.
Key Observations:
Core Heterocycle: The target compound and chlorsulfuron differ in their heterocyclic cores (pyrimidine vs. triazine). Triazine-based compounds like chlorsulfuron are established ALS inhibitors, but pyrimidine derivatives may offer improved metabolic stability due to reduced susceptibility to hydrolysis .
Substituent Effects :
- The chlorine atom on the benzene ring (common in all analogs) likely enhances binding affinity to ALS via hydrophobic interactions.
- Fluorine in the analog from may improve bioavailability due to its electronegativity and small atomic radius, but this remains speculative without direct data .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods used for 4-substituted pyrimidine sulfonamides, such as Schiff base formation followed by nucleophilic substitution (e.g., α-chloroacetyl chloride reactions as in ) .
Research Findings and Implications
- Herbicidal Activity : Chlorsulfuron’s efficacy at low concentrations (1.0 ppm in ) suggests the target compound may exhibit similar potency, but structural variations could alter selectivity or environmental persistence .
- Crystallographic Data : Analogous pyrimidine sulfonamides (e.g., ) are characterized via X-ray crystallography, revealing planar geometries that facilitate protein binding. The ethoxy group in the target compound may introduce steric hindrance, affecting binding pocket interactions .
- Toxicity and Regulation : Chlorinated sulfonamides are subject to stringent regulatory scrutiny (e.g., EPA’s Toxic Chemical Release Inventory in ). The target compound’s environmental impact remains unstudied but warrants evaluation .
Biological Activity
The compound 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a sulfonamide moiety, and a pyrimidine derivative, which contribute to its biological activity.
The biological activity of sulfonamides, including this compound, often involves enzyme inhibition and receptor modulation . The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting dihydropteroate synthase, these compounds can disrupt bacterial growth.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for similar compounds have been reported as low as 6.72 mg/mL against E. coli .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives has been documented through in vivo studies. For example, compounds similar to this compound have shown significant inhibition of carrageenan-induced paw edema in rats, demonstrating their effectiveness in reducing inflammation .
Antioxidant Activity
The antioxidant properties of these compounds have also been investigated. Various benzenesulfonamide derivatives have demonstrated the ability to scavenge free radicals, thereby contributing to their therapeutic potential in oxidative stress-related conditions .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several benzenesulfonamide derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of a series of sulfonamides showed that specific substitutions on the benzenesulfonamide scaffold significantly increased their efficacy in reducing inflammation in animal models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated. Computational models suggest favorable permeability characteristics for this compound across biological membranes .
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation of ethyl acetoacetate with guanidine derivatives under basic conditions .
- Step 2 : Introduction of the ethoxy group via nucleophilic substitution using ethanol and a base like NaH .
- Step 3 : Sulfonylation of the aniline intermediate with 2-chlorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Key steps include:
- Crystal Growth : Slow evaporation of a saturated solution in DMSO/water .
- Data Collection : Using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Direct methods via SHELXS for phase determination .
- Refinement : Full-matrix least-squares refinement using SHELXL , achieving R-factors < 0.05 .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration .
| Software | Function | Reference |
|---|---|---|
| SHELXS | Phase determination | |
| SHELXL | Refinement | |
| ORTEP-3 | Molecular graphics | |
| WinGX | Data integration and validation |
Q. Which computational methods predict the electronic and thermodynamic properties of this sulfonamide derivative?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate ionization potentials and bond dissociation energies. Basis sets like 6-311++G(d,p) are recommended .
- Thermochemical Analysis : The Becke three-parameter functional (B3) achieves <3 kcal/mol deviation in atomization energies, validated against experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation; DCM minimizes side reactions .
- Catalyst Optimization : Replace Et₃N with DMAP for faster sulfonylation .
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity >98% .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?
- Error Source Analysis : Compare DFT-predicted vs. crystallographic bond lengths (e.g., S-N bonds). Discrepancies >0.05 Å suggest inadequate basis sets or missing solvent effects .
- Experimental Calibration : Adjust DFT parameters (e.g., dispersion corrections) using crystallographic data as benchmarks .
- Multi-Method Validation : Cross-check NMR chemical shifts (experimental) with GIAO-DFT calculations .
Q. What strategies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase Inhibition Assays :
- Enzyme Activity : Measure IC₅₀ values against EGFR kinase using ADP-Glo™ assays .
- Binding Mode Analysis : Molecular docking (AutoDock Vina) to identify interactions with ATP-binding pockets .
- Antimicrobial Screening :
Q. How to validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
